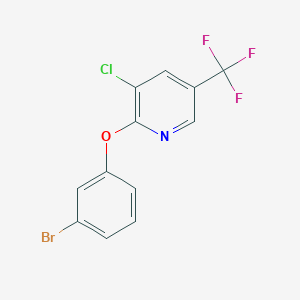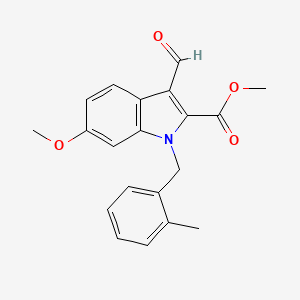
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate, or M3FM2MC, is a novel compound that has recently been studied for its potential applications in scientific research.
Mécanisme D'action
M3FM2MC acts as an inhibitor of certain enzymes involved in the regulation of gene expression. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is a key enzyme involved in the regulation of gene expression, and its inhibition by M3FM2MC can lead to changes in gene expression.
Effets Biochimiques Et Physiologiques
M3FM2MC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HDAC, leading to changes in gene expression. Additionally, M3FM2MC has been shown to inhibit the activity of certain enzymes involved in the regulation of metabolic pathways, leading to changes in metabolic pathways. Finally, M3FM2MC has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
M3FM2MC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying gene expression, protein-protein interactions, and metabolic pathways.
However, there are some limitations to the use of M3FM2MC in lab experiments. For example, it has not been extensively studied and its mechanism of action is not fully understood. Additionally, its effects on gene expression, protein-protein interactions, and metabolic pathways are not yet fully understood.
Orientations Futures
There are several potential future directions for research on M3FM2MC. For example, further research could be conducted to better understand the mechanism of action of M3FM2MC and its effects on gene expression, protein-protein interactions, and metabolic pathways. Additionally, further research could be conducted to investigate the potential therapeutic applications of M3FM2MC, such as its anti-inflammatory and anti-cancer effects. Finally, further research could be conducted to investigate the potential toxicity of M3FM2MC, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
M3FM2MC has been studied for its potential applications in scientific research, such as the study of gene expression, protein-protein interactions, and enzyme activity. It has been used to study the role of certain enzymes in the regulation of gene expression, as well as the role of protein-protein interactions in the regulation of gene expression. Additionally, M3FM2MC has been used to study the role of enzymes in the regulation of metabolic pathways.
Propriétés
IUPAC Name |
methyl 3-formyl-6-methoxy-1-[(2-methylphenyl)methyl]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)11-21-18-10-15(24-2)8-9-16(18)17(12-22)19(21)20(23)25-3/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGLSMICACKPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-6-methoxy-1-(2-methylbenzyl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387169.png)
![3-(4-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1387170.png)
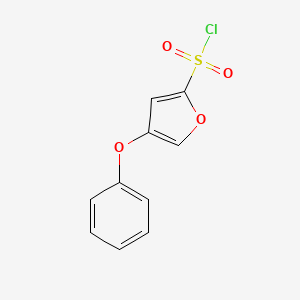
![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)
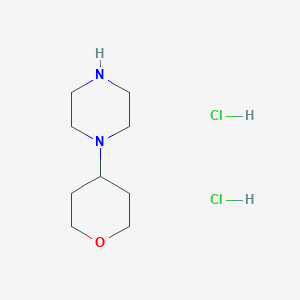
![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)
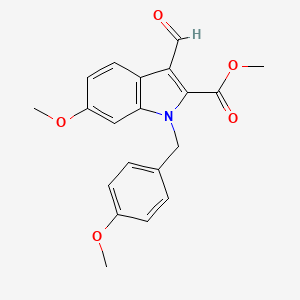
![6-Methoxy-3,4-dihydrospiro[chromene-2,1'-cycloheptan]-4-ol](/img/structure/B1387180.png)
![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387181.png)
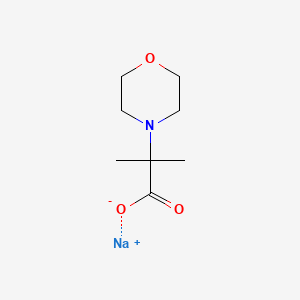
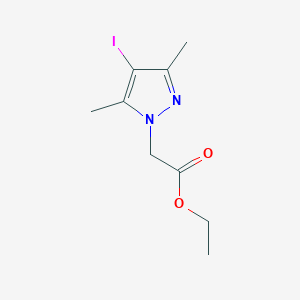

![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)
